

Limited Information Available for Upidosin Mesylate

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Compound of Interest		
Compound Name:	Upidosin mesylate	
Cat. No.:	B15188140	Get Quote

Initial searches for "**Upidosin mesylate**" yielded limited specific data regarding its mechanism of action. The available information primarily consists of chemical identifiers, such as the Chemical Abstracts Service (CAS) number 171894-73-8 for the monohydrate form, and its molecular formula.[1][2][3][4][5] Due to the scarcity of in-depth pharmacological data in the public domain, a detailed technical guide on the mechanism of action for **Upidosin mesylate** cannot be provided at this time.

Given the consistent overlap in search results with "Upadacitinib," a well-documented Janus Kinase (JAK) inhibitor, this guide will focus on the mechanism of action of Upadacitinib, as it is likely the intended subject of the query.

An In-Depth Technical Guide on the Mechanism of Action of Upadacitinib

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[6][7] It is classified as a disease-modifying antirheumatic drug (DMARD) and is utilized in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[6][7] Upadacitinib's therapeutic effects are derived from its modulation of the JAK-STAT signaling pathway, a critical cascade in immune system regulation.[8][9][10]



Core Mechanism of Action: Selective JAK1 Inhibition

The primary mechanism of action of Upadacitinib is the selective and reversible inhibition of Janus kinase 1 (JAK1).[8][9][11] The JAK family of enzymes comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[8] These enzymes are crucial for the intracellular signal transduction of various cytokines and growth factors involved in inflammation, hematopoiesis, and immune function.[8]

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, blocking the binding of ATP to the kinase domain of JAK1.[12] This action prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[8] [9][12] The inhibition of STAT phosphorylation halts their dimerization and translocation to the cell nucleus, where they would otherwise modulate the expression of target genes involved in inflammatory responses.[8]

The selectivity of Upadacitinib for JAK1 is a key feature, as it allows for a more targeted suppression of inflammatory pathways while minimizing potential side effects associated with the inhibition of other JAK isoforms.[8] For instance, broader inhibition of JAK2 can be associated with hematologic abnormalities, while JAK3 inhibition may impact immune cell development.[8]

Quantitative Data: Potency and Pharmacokinetics

The inhibitory activity and pharmacokinetic profile of Upadacitinib have been characterized in various studies.



Parameter	Value	Reference
JAK1 IC50	0.043 μΜ	[12]
JAK2 IC50	0.12 μΜ	[12]
JAK3 IC50	2.3 μΜ	[12]
TYK2 IC50	4.7 μΜ	[12]
Terminal Elimination Half-Life	8 to 14 hours	[12][13]
Time to Maximum Plasma Concentration (Tmax)	2 to 4 hours	[7]

Selectivity Fold	Value	Reference
JAK2 over JAK1	74-fold	[6]
JAK3 over JAK1	58-fold	[6]

Experimental Protocols

Enzymatic Assays for JAK Inhibition (IC50 Determination)

The half-maximal inhibitory concentration (IC50) values for Upadacitinib against different JAK isoforms were determined using cell-free isolated enzyme assays.[9] A typical protocol for such an assay would involve:

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP;
a suitable peptide substrate; Upadacitinib at various concentrations; assay buffer; and a
detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a
luminescence-based ATP detection reagent).

Procedure:

- The JAK enzyme is incubated with varying concentrations of Upadacitinib in the assay buffer.
- The kinase reaction is initiated by the addition of ATP and the peptide substrate.



- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
- Data Analysis: The percentage of inhibition at each concentration of Upadacitinib is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

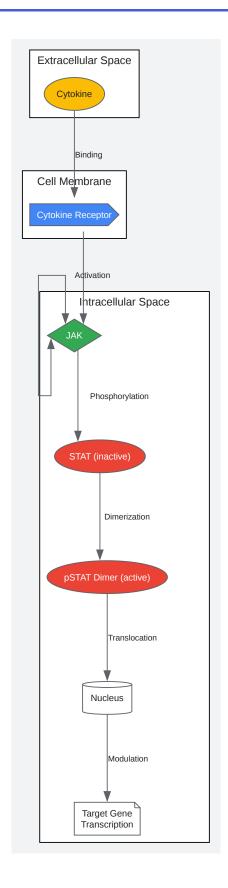
Cellular Assays for STAT Phosphorylation

To assess the functional impact of JAK inhibition in a cellular context, human leukocyte cellular assays are employed to measure the inhibition of cytokine-induced STAT phosphorylation.[9]

- Cell Culture: Human leukocytes (e.g., peripheral blood mononuclear cells) are isolated and cultured.
- Stimulation and Inhibition: The cells are pre-incubated with various concentrations of
 Upadacitinib before being stimulated with a specific cytokine to induce STAT phosphorylation
 (e.g., IL-6 for STAT3 phosphorylation via JAK1/JAK2, or IL-7 for STAT5 phosphorylation via
 JAK1/JAK3).[7][9]
- Lysis and Protein Analysis: After stimulation, the cells are lysed, and the total protein concentration is determined.
- Detection of Phosphorylated STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
- Data Analysis: The inhibition of STAT phosphorylation at different Upadacitinib concentrations is quantified, allowing for the determination of its potency in a cellular environment.

Signaling Pathway Diagrams

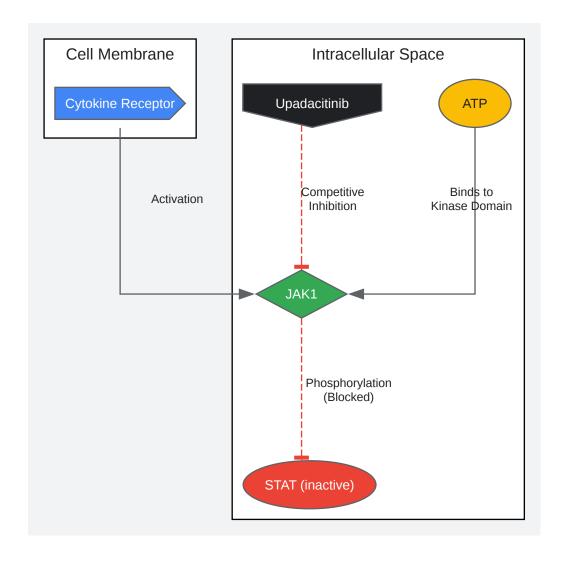




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Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.





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Caption: Upadacitinib's competitive inhibition of ATP binding to JAK1.

Downstream Effects and Therapeutic Implications

By inhibiting the JAK-STAT pathway, Upadacitinib effectively dampens the signaling of multiple pro-inflammatory cytokines that are pathogenic in various autoimmune diseases.[9] This leads to a reduction in immune cell activation, proliferation, and the production of inflammatory mediators, thereby alleviating the signs and symptoms of the disease and potentially slowing its progression.[6][8] The selective inhibition of JAK1 by Upadacitinib is designed to achieve these therapeutic effects while minimizing off-target effects that could arise from broader JAK inhibition.[11]



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